4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group at the 4-position and an amine group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-2-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the triazolopyridine core. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of various substituted triazolopyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, it may inhibit the activity of certain kinases or interact with nucleic acids to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2H-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but different positioning of the triazole ring.
4-Methoxy-2H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but different positioning of the triazole ring.
4-Methoxy-2H-[1,2,3]triazolo[4,5-d]pyridine: Similar structure but different positioning of the triazole ring.
Uniqueness
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine is unique due to its specific arrangement of the triazole and pyridine rings, as well as the presence of the methoxy and amine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
825611-96-9 |
---|---|
Molekularformel |
C6H7N5O |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
4-methoxy-2H-triazolo[4,5-c]pyridin-6-amine |
InChI |
InChI=1S/C6H7N5O/c1-12-6-5-3(9-11-10-5)2-4(7)8-6/h2H,1H3,(H2,7,8)(H,9,10,11) |
InChI-Schlüssel |
NYNZRUZKZRTVHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC2=NNN=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.